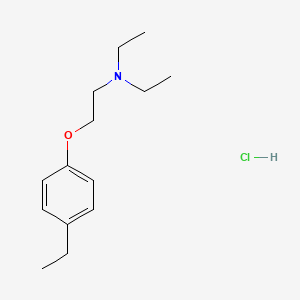
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of ethanamine and is often used in various chemical reactions and studies due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride typically involves the reaction of 4-ethylphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as hydrochloric acid.
Solvent: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of 4-ethylphenol and diethylamine.
Reaction Control: Automated control of temperature and catalyst concentration.
Purification: Crystallization and filtration to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler amines using reducing agents.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products Formed
Oxidation: Formation of N,N-diethyl-2-(4-ethylphenoxy)ethanone.
Reduction: Formation of N,N-diethyl-2-(4-ethylphenoxy)ethanamine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a drug candidate in cancer research.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Binds to intracellular histamine receptors and cytochrome P450 enzymes.
Pathways Involved: Modulates histamine signaling pathways and affects enzyme activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride: Similar structure but with a phenyl group instead of an ethyl group.
N,N-diethyl-2-(4-methylphenoxy)ethanamine;hydrochloride: Contains a methyl group instead of an ethyl group.
Uniqueness
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride is unique due to its specific interaction with histamine receptors and its potential chemopotentiating effects in cancer treatment .
Eigenschaften
CAS-Nummer |
64053-11-8 |
|---|---|
Molekularformel |
C14H24ClNO |
Molekulargewicht |
257.80 g/mol |
IUPAC-Name |
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-4-13-7-9-14(10-8-13)16-12-11-15(5-2)6-3;/h7-10H,4-6,11-12H2,1-3H3;1H |
InChI-Schlüssel |
MKFHGWARPUTDJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCN(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


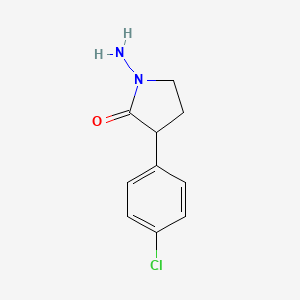
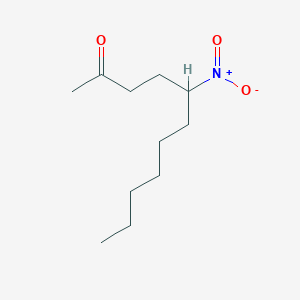
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
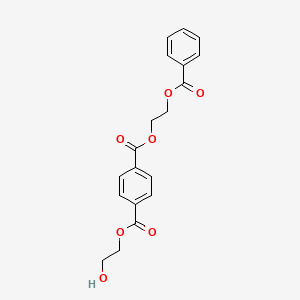
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)
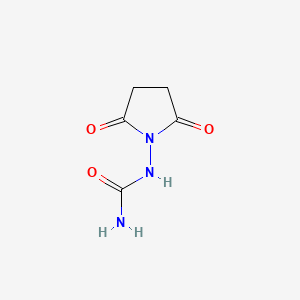
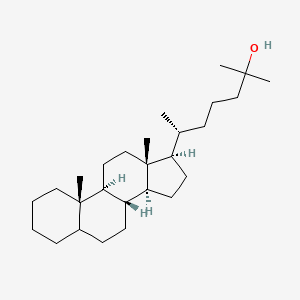
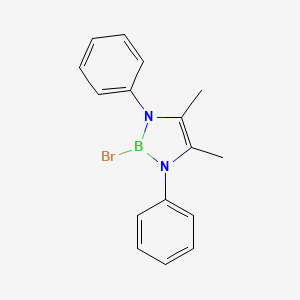
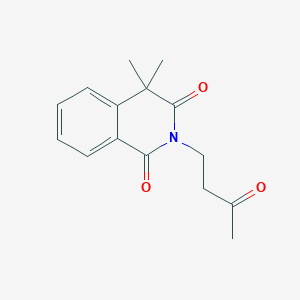
arsane](/img/structure/B14494510.png)
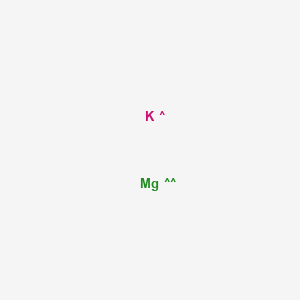
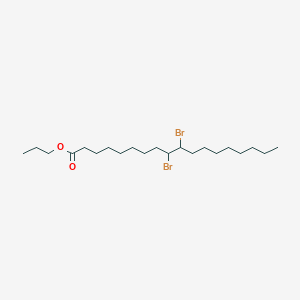
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
